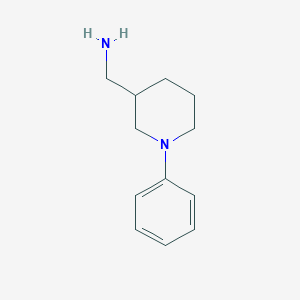
(1-苯基哌啶-3-基)甲胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It is a potent stimulant that has been used for recreational purposes and has also been studied for its potential therapeutic effects.
科学研究应用
(1-Phenylpiperidin-3-yl)methanamine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on neurotransmitter systems and potential therapeutic applications in treating conditions like ADHD and narcolepsy.
Medicine: Investigated for its stimulant properties and potential use in cognitive enhancement and mood regulation.
Industry: Utilized in the development of new drugs and as a catalyst in certain chemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Phenylpiperidin-3-yl)methanamine typically involves the reaction of 1-phenylpiperidin-3-one with various amines under specific conditions. One common method involves the reductive amination of 1-phenylpiperidin-3-one using sodium triacetoxyborohydride as a reducing agent in the presence of acetic acid . The reaction is carried out at room temperature and yields the desired product in good to excellent yields.
Industrial Production Methods
Industrial production methods for (1-Phenylpiperidin-3-yl)methanamine often involve large-scale synthesis using similar reductive amination techniques. The process is optimized for higher yields and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .
化学反应分析
Types of Reactions
(1-Phenylpiperidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds such as aldehydes and ketones using oxidizing agents like PhI(OAc)2 in combination with TEMPO.
Reduction: It can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO are commonly used for oxidation reactions.
Reduction: Lithium aluminum hydride is a common reducing agent.
Substitution: Various nucleophiles such as halides, alcohols, and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Secondary amines.
Substitution: Various substituted piperidine derivatives.
作用机制
The mechanism of action of (1-Phenylpiperidin-3-yl)methanamine involves its interaction with neurotransmitter systems in the brain. It primarily acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the synaptic cleft. This leads to enhanced neurotransmission and stimulation of the central nervous system . The compound’s effects are mediated through its binding to and inhibition of the norepinephrine and dopamine transporters, preventing the reuptake of these neurotransmitters into presynaptic neurons .
相似化合物的比较
Similar Compounds
2-(3-Phenylpiperidin-1-yl)ethanamine hydrochloride: Similar in structure but with an ethanamine group instead of a methanamine group.
1-Phenylpiperidine: Lacks the methanamine group, making it less potent as a stimulant.
Methenamine: Used as a urinary tract antiseptic and has a different mechanism of action.
Uniqueness
(1-Phenylpiperidin-3-yl)methanamine is unique due to its potent stimulant properties and its ability to inhibit the reuptake of both norepinephrine and dopamine. This dual action makes it more effective in enhancing cognitive function and mood compared to other similar compounds .
属性
IUPAC Name |
(1-phenylpiperidin-3-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-9-11-5-4-8-14(10-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHARHOETXRMES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














